(4-Thien-2-yltetrahydropyran-4-yl)methyl toluene-4-sulfonate
Overview
Description
(4-Thien-2-yltetrahydropyran-4-yl)methyl toluene-4-sulfonate is a useful research compound. Its molecular formula is C17H20O4S2 and its molecular weight is 352.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Isomerization and Intramolecular Redox Reactions
Research demonstrates the utility of sulfonate compounds in catalytic processes, such as the isomerization and intramolecular redox reactions of alkynyl ethers to produce dihydropyrans and ketoolefins. These transformations are significant in synthesizing cyclic compounds, which are prevalent in various bioactive molecules and material science applications (Shikanai et al., 2009).
Versatile Strategy for Dihydropyran Synthesis
Sulfonate compounds serve as intermediates in sequential cyclosulfonylation and alkylation reactions, offering a versatile strategy for synthesizing dihydropyrans. This method highlights the role of sulfonate derivatives in constructing complex organic frameworks, which are important in developing pharmaceuticals and natural products (Edwards & Sinclair, 2005).
Reactivity in Diels-Alder Reactions
Condensed thiophenes, similar in structure to the thienyl component of the queried compound, exhibit notable reactivity in Diels-Alder reactions with electron-poor olefins and acetylenes. This reactivity is crucial for constructing polycyclic compounds with potential applications in materials science and drug development (Al-Omran et al., 1996).
Electrospray/Mass Detector for Sulfonylurea Herbicides
The analysis of sulfonylurea herbicides in water using electrospray/mass detectors underscores the environmental relevance of sulfonate compounds. This research is pertinent to environmental monitoring and the detection of sulfonate-based compounds in various matrices (Corcia et al., 1997).
Synthesis of Sulfonamido Moiety Containing Heterocyclic Compounds
The synthesis of new heterocyclic compounds containing a sulfonamido moiety, akin to the sulfonate group in the queried compound, highlights the importance of sulfonate derivatives in medicinal chemistry for their antibacterial properties (Azab et al., 2013).
Properties
IUPAC Name |
(4-thiophen-2-yloxan-4-yl)methyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4S2/c1-14-4-6-15(7-5-14)23(18,19)21-13-17(8-10-20-11-9-17)16-3-2-12-22-16/h2-7,12H,8-11,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWQPINOYPXHPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2(CCOCC2)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640375 | |
Record name | [4-(Thiophen-2-yl)oxan-4-yl]methyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
921938-87-6 | |
Record name | [4-(Thiophen-2-yl)oxan-4-yl]methyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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